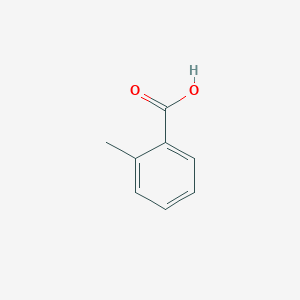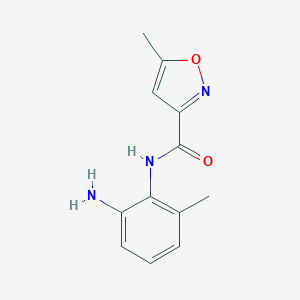
N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an isoxazole ring, which is known for its biological activity, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 2-amino-6-methylphenylamine with 5-methyl-3-isoxazolecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in drug development and biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
2-Amino-6-methylphenylmethanol: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-(2-Amino-6-methylphenyl)-5-methylisoxazole-3-carboxamide stands out due to its isoxazole ring, which imparts unique biological activity not commonly found in similar compounds. This structural feature allows for diverse interactions with biological targets, enhancing its potential in medicinal chemistry and other scientific fields.
Propriétés
Numéro CAS |
145440-95-5 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
N-(2-amino-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-3-5-9(13)11(7)14-12(16)10-6-8(2)17-15-10/h3-6H,13H2,1-2H3,(H,14,16) |
Clé InChI |
ZLIYHUBWUUXMCA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C |
SMILES canonique |
CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C |
Synonymes |
N-(2-amino-6-methyl-phenyl)-5-methyl-oxazole-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


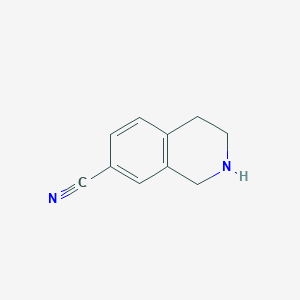
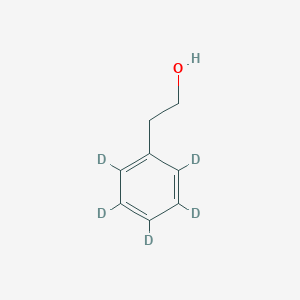
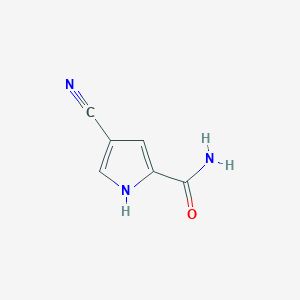
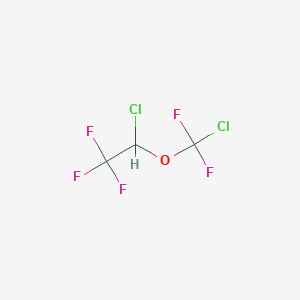
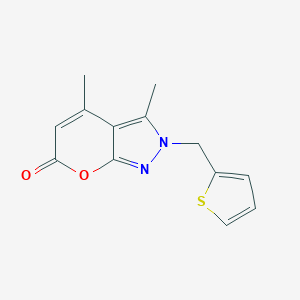
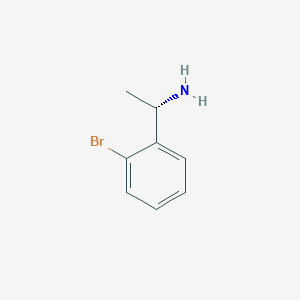
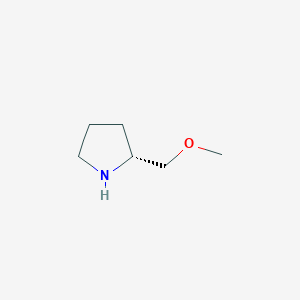
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)
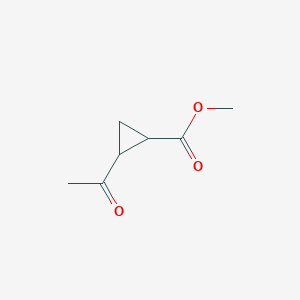

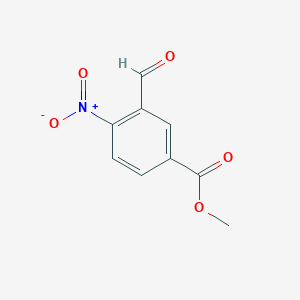
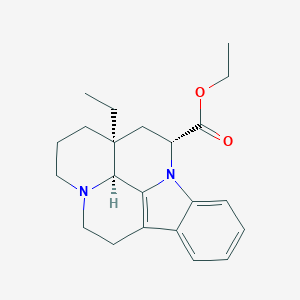
![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
